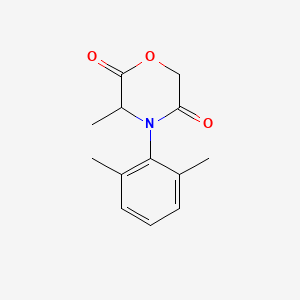
4-(2,6-Dimethylphenyl)-3-methylmorpholine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dimethylphenyl)-3-methylmorpholine-2,5-dione is an organic compound with a unique structure that includes a morpholine ring substituted with a 2,6-dimethylphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenyl)-3-methylmorpholine-2,5-dione typically involves the reaction of 2,6-dimethylphenylamine with a suitable anhydride or acid chloride to form the corresponding amide. This intermediate is then cyclized to form the morpholine ring. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenyl)-3-methylmorpholine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,6-Dimethylphenyl)-3-methylmorpholine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenyl)-3-methylmorpholine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenyl isocyanate: Used in the preparation of derivatized β-cyclodextrins.
N-(2,6-Dimethylphenyl)-N’-methylformamidine: Known for its insecticidal properties.
2,6-Dimethylphenyl-4-fluorobenzoate: Studied for its antimicrobial activity.
Uniqueness
4-(2,6-Dimethylphenyl)-3-methylmorpholine-2,5-dione is unique due to its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
88945-75-9 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-(2,6-dimethylphenyl)-3-methylmorpholine-2,5-dione |
InChI |
InChI=1S/C13H15NO3/c1-8-5-4-6-9(2)12(8)14-10(3)13(16)17-7-11(14)15/h4-6,10H,7H2,1-3H3 |
InChI Key |
KCZYJAVWYUNCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OCC(=O)N1C2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















